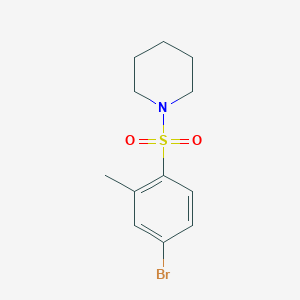

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromo-2-methylphenyl)sulfonyl)piperidine, also known as BMPP, is a synthetic organic compound that has become increasingly popular in recent years due to its wide range of applications in scientific research. BMPP has been used in a variety of fields including biochemistry, pharmacology, and organic synthesis. This compound has attracted the attention of scientists due to its unique properties, which include a low melting point, high solubility in water, and its ability to act as a catalyst in chemical reactions.

Aplicaciones Científicas De Investigación

Anticancer Activity

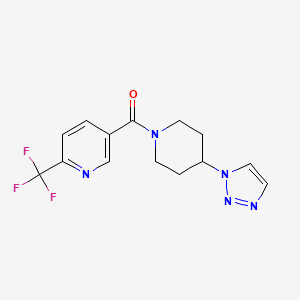

Compounds structurally related to 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine, such as propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, have been evaluated as potential anticancer agents. A series of these compounds were synthesized and tested, with some showing promising results against cancer cells. However, further in vivo studies are required to confirm their therapeutic usefulness (Rehman et al., 2018).

Antimicrobial Activity

Piperidine derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial efficacy against pathogens of tomato plants like Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. The nature of substitutions on the benzhydryl and sulfonamide rings was found to influence the antibacterial activity of these compounds, with several derivatives displaying potent antimicrobial activities (Vinaya et al., 2009).

Enzyme Inhibition

Piperidine derivatives, including those structurally similar to this compound, have been assessed for their inhibitory activity against enzymes like butyrylcholinesterase (BChE). A series of compounds were synthesized and their structures elucidated through modern spectroscopic techniques. These compounds were screened against BChE, and some showed promising inhibitory activity, suggesting potential therapeutic applications (Khalid et al., 2016).

β-Adrenergic Receptor Agonism

Novel piperidine-phenyl sulfonamide derivatives have been prepared and tested for their activity on the human β3-adrenergic receptor (AR). Specific structural modifications in these compounds resulted in potent full agonists of the β3 receptor with low affinity for β1 and β2-ARs, indicating potential for therapeutic application in related fields (Hu et al., 2001).

Propiedades

IUPAC Name |

1-(4-bromo-2-methylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZHDVKZGBUFLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)

![Methyl 4-[(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2454427.png)

![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/no-structure.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2454438.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2454439.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454442.png)

![2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2454443.png)